Glucoraphanin potassium salt, HPLC Grade
CAS No.:
Cat. No.: VC11700808
Molecular Formula: C12H22KNO10S3
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22KNO10S3 |
|---|---|
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
| Standard InChI | InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
| Standard InChI Key | XLJHNVPISVILLA-QYSFFVHJSA-M |
| Isomeric SMILES | CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
| SMILES | CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
| Canonical SMILES | CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Introduction
Structural and Chemical Properties
Glucoraphanin potassium salt (C₁₂H₂₂KNO₁₀S₃) has a molecular weight of 475.6 g/mol and exists as a stable crystalline solid under standard storage conditions . The compound’s structure comprises a sulfonated oxime group linked to a glucose moiety via a thioglucose bond, with a methylsulfinylbutyl side chain (Fig. 1). Its potassium counterion enhances solubility in aqueous solvents, a feature critical for its utility in high-performance liquid chromatography (HPLC).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂KNO₁₀S₃ | |
| Molecular Weight | 475.6 g/mol | |
| Purity (HPLC Grade) | ≥95% | |
| Solubility | Water, methanol, dimethyl sulfoxide |
The compound’s stability under varying pH and temperature conditions remains a subject of ongoing research, though its degradation kinetics suggest optimal storage at −20°C in anhydrous environments .
Synthesis and Purification
Total Synthesis
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Oxime Formation: Reaction of 5-chloropentanol with hydroxylamine hydrochloride yields the corresponding oxime intermediate.
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Thiohydroxymate Coupling: Treatment with 1-thio-β-D-glucopyranose tetraacetate in the presence of N-chlorosuccinimide (NCS) forms the thioglucose backbone .
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Sulfation and Deprotection: Sulfation using pyridine-sulfur trioxide complex, followed by de-O-acetylation with potassium methoxide, yields the final product .
Table 2: Synthetic Yield Comparison
| Step | Yield (%) |
|---|---|
| Thiohydroxymate coupling | 40–47 |
| Sulfation | 40–73 |
| Global yield (7 steps) | 17 |
Notably, attempts to synthesize the α-epimer failed due to instability during the final deprotection step, underscoring the β-configuration’s thermodynamic favorability .
Natural Extraction and Purification
Glucoraphanin is extracted from broccoli sprouts via solvent extraction (e.g., methanol/water), followed by ion-exchange chromatography to isolate the potassium salt. HPLC-grade purity is achieved through repeated crystallization and silica gel chromatography, with residual solvent levels below 0.1% .
Hydrolysis to Sulforaphane
Glucoraphanin potassium salt undergoes enzymatic hydrolysis via myrosinase to yield sulforaphane, a reaction critical for its bioactivity. Studies demonstrate that exogenous hydrolysis (using purified myrosinase) achieves 48% molar conversion within 30 minutes, compared to slower endogenous pathways in plant tissues .
Table 3: Hydrolysis Kinetics
| Parameter | Value | Source |
|---|---|---|
| Conversion efficiency | 48% (30 min) | |
| Myrosinase activity loss | 50% (after 30 min) | |
| Sulforaphane yield | 240.33 µmol/L |
As an HPLC-grade reference standard, glucoraphanin potassium salt enables precise quantification of glucosinolates in plant extracts and biological fluids. Its utility includes:
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Calibration curves for liquid chromatography-mass spectrometry (LC-MS) with linearity (R² > 0.99) in the 0.1–100 µg/mL range .
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Stability studies assessing degradation kinetics under thermal and oxidative stress.
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Metabolite profiling to correlate dietary glucoraphanin intake with sulforaphane bioavailability in clinical trials .
Anti-Inflammatory and Chemopreventive Activity
In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, synthetic β-glucoraphanin potassium salt suppresses tumor necrosis factor-alpha (TNF-α) secretion by 52% at 15 µM, matching the efficacy of natural extracts . This anti-inflammatory effect parallels sulforaphane’s inhibition of NF-κB signaling, suggesting shared mechanistic pathways .
Table 4: Anti-Inflammatory Activity
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